4-(benzylsulfanyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound featuring a unique structure that combines a benzylsulfanyl group, a cyclopenta[d]pyrimidine core, and a thiolane-11-dione moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common approach is the condensation of benzylsulfanyl derivatives with cyclopenta[d]pyrimidine precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the benzylsulfanyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to alterations in cellular processes such as cell cycle progression, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities
Benzylsulfanyl derivatives:
Uniqueness
3-[4-(BENZYLSULFANYL)-2-OXO-1H2H5H6H7H-CYCLOPENTA[D]PYRIMIDIN-1-YL]-1LAMBDA6-THIOLANE-11-DIONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O3S2 |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-1-(1,1-dioxothiolan-3-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C18H20N2O3S2/c21-18-19-17(24-11-13-5-2-1-3-6-13)15-7-4-8-16(15)20(18)14-9-10-25(22,23)12-14/h1-3,5-6,14H,4,7-12H2 |
InChI Key |
OGGDJBWULILEJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
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